molecular formula C19H20F3N3O3 B395981 METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]PROPANOATE

METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]PROPANOATE

Cat. No.: B395981
M. Wt: 395.4g/mol
InChI Key: QDOPAYSSDJIGMH-UHFFFAOYSA-N
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Description

METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]PROPANOATE is a complex organic compound with a unique structure that combines multiple functional groups

Properties

Molecular Formula

C19H20F3N3O3

Molecular Weight

395.4g/mol

IUPAC Name

methyl 2-[(4,6-dimethylpyridin-2-yl)amino]-3,3,3-trifluoro-2-[(2-methylbenzoyl)amino]propanoate

InChI

InChI=1S/C19H20F3N3O3/c1-11-9-13(3)23-15(10-11)24-18(17(27)28-4,19(20,21)22)25-16(26)14-8-6-5-7-12(14)2/h5-10H,1-4H3,(H,23,24)(H,25,26)

InChI Key

QDOPAYSSDJIGMH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC(C(=O)OC)(C(F)(F)F)NC2=CC(=CC(=N2)C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(=O)OC)(C(F)(F)F)NC2=CC(=CC(=N2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of the trifluoromethyl group and the methylbenzamido group. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]PROPANOATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and producing desired effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-((3-amino-4,6-dimethylpyridin-2-yl)amino)-2-methoxyphenyl)acetate
  • 2-((4,6-dimethylpyridin-2-yl)amino)-N-(2-(2-methyl-1H-indol-3-yl)ethyl)pyrimidine-5-carboxamide

Uniqueness

Compared to similar compounds, METHYL 2-[(4,6-DIMETHYL-2-PYRIDYL)AMINO]-3,3,3-TRIFLUORO-2-[(2-METHYLBENZOYL)AMINO]PROPANOATE stands out due to its trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This unique feature may enhance its stability, binding affinity, and overall effectiveness in various applications.

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